2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyrrole unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol and disubstituted halomethanes.
Construction of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Integration of the Pyrrole Unit: The pyrrole ring is introduced through a series of condensation reactions.
Final Coupling: The final step involves coupling the benzodioxole-oxadiazole intermediate with the pyrrole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a COX inhibitor and cytotoxic agent.
Biology: It is studied for its interactions with biological targets and its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-butanone (Eutylone)
- 2-{[Hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
Uniqueness
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and a pyrrole unit. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H18N4O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18N4O5/c1-28-17-7-3-2-5-15(17)23-20(27)12-26-10-4-6-16(26)22-24-21(25-31-22)14-8-9-18-19(11-14)30-13-29-18/h2-11H,12-13H2,1H3,(H,23,27) |
InChI Key |
QVZDRIQAEHNAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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